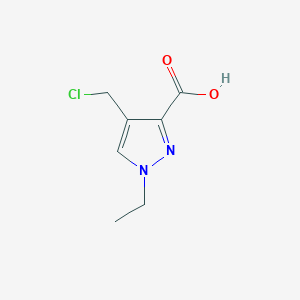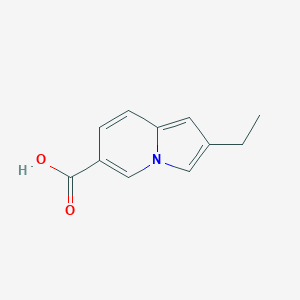
4-Bromo-3-methylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylphenyl chloroformate is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylphenyl chloroformate typically involves the reaction of 4-bromo-3-methylphenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Bromo-3-methylphenol+Phosgene→4-Bromo-3-methylphenyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromo-3-methylphenol and carbon dioxide.
Reduction: It can be reduced to 4-bromo-3-methylphenol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous conditions.
Major Products Formed:
Carbamates and Carbonates: Formed from nucleophilic substitution reactions.
4-Bromo-3-methylphenol: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
4-Bromo-3-methylphenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylphenyl chloroformate involves its reactivity as an electrophile. The chloroformate group (–COCl) is highly reactive towards nucleophiles, facilitating the formation of carbamates and carbonates. The molecular targets include nucleophilic sites on biomolecules or synthetic intermediates, leading to the formation of covalent bonds.
Comparison with Similar Compounds
4-Nitrophenyl chloroformate: Similar in structure but with a nitro group instead of a bromine atom.
Methyl chloroformate: Lacks the aromatic ring and substituents, making it less reactive.
Phenyl chloroformate: The parent compound without any substituents on the phenyl ring.
Uniqueness: 4-Bromo-3-methylphenyl chloroformate is unique due to the presence of both bromine and methyl substituents, which influence its reactivity and selectivity in chemical reactions. The bromine atom enhances its electrophilicity, while the methyl group provides steric hindrance, affecting the overall reaction kinetics and product distribution.
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
(4-bromo-3-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO2/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3 |
InChI Key |
WQZLYVDSHVUNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid](/img/structure/B13231566.png)







![6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13231615.png)
![6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13231620.png)
